molecular formula C13H17N3O2 B8547498 1-Isopropyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

1-Isopropyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B8547498
M. Wt: 247.29 g/mol
InChI Key: CDRGOZMJLJMMQH-UHFFFAOYSA-N
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Patent
US04593035

Procedure details

6-Amino-3,4-dihydrocarbostyril (1.6 g) is suspended in dry benzene (16 ml), and thereto is added dropwise a solution of isopropyl isocyanate (1.2 ml) in dry benzene (10 ml) with stirring at room temperature. The mixture is reacted at 50° to 60° C. for 3 hours. After the reaction, the resulting precipitate is separated by filtration, purified by silica gel column chromatography (solvent; chloroform:methanol=50:1), and recrystallized from ethanol to give 6-(3-isopropylureido)-3,4-dihydrocarbostyril (1.2 g) as colorless prisms, m.p. 252°-254° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH:13]([N:16]=[C:17]=[O:18])([CH3:15])[CH3:14]>C1C=CC=CC=1>[CH:13]([NH:16][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=C2CCC(NC2=CC1)=O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(C)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted at 50° to 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is separated by filtration
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (solvent; chloroform:methanol=50:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(NC=1C=C2CCC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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